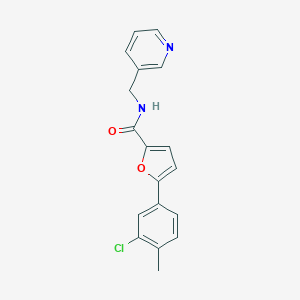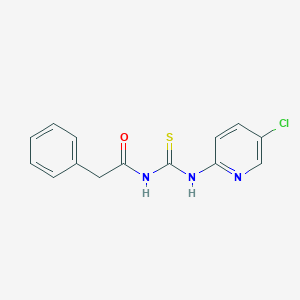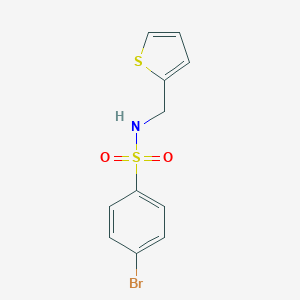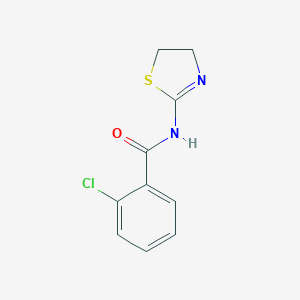
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Mechanism of Action
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid inhibits DPP-IV by binding to the active site of the enzyme, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn leads to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism and insulin secretion, this compound has been shown to have a variety of other biochemical and physiological effects. These include inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and modulation of the renin-angiotensin system.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid in lab experiments is its specificity for DPP-IV, which allows for more targeted investigations of the role of this enzyme in various physiological processes. However, this compound's potency as an inhibitor can also be a limitation, as it may lead to off-target effects or toxicity if not used carefully.
Future Directions
There are several potential future directions for research on 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid. One area of interest is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's effects on other physiological processes beyond glucose metabolism and insulin secretion. Additionally, this compound's potential neuroprotective effects warrant further investigation in animal models of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxylic acid with nitric acid and sulfuric acid to form 3-nitro-2-pyridinyl nitrate. This intermediate is then reduced with sodium borohydride to yield 3-nitro-2-pyridinylmethanol, which is subsequently reacted with piperidine-2-carboxylic acid to form this compound.
Scientific Research Applications
1-(3-Nitro-2-pyridinyl)-2-piperidinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including diabetes, cancer, and neurodegenerative diseases. As an inhibitor of DPP-IV, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been investigated for its potential anti-cancer properties, as DPP-IV has been implicated in the proliferation and migration of cancer cells. This compound has also been studied for its potential neuroprotective effects, as DPP-IV has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16) |
InChI Key |
LEFPKMYHXKKXMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
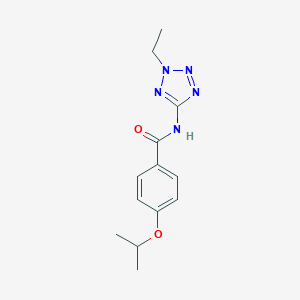
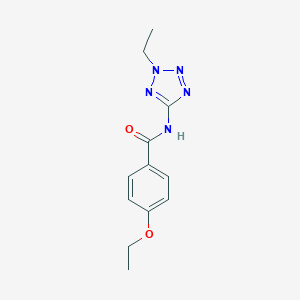
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
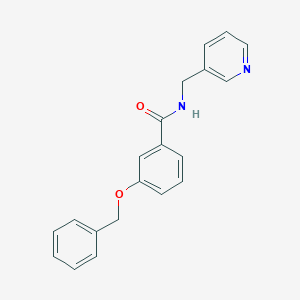
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
